molecular formula C19H21N5O3 B13360108 N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B13360108
M. Wt: 367.4 g/mol
InChI Key: WUIARPSZRRWVRF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a dimethylbenzamide core, and a tetraazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with 2-chloroethylamine to form 2-(4-methoxyphenoxy)ethylamine.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethylbenzamide.

    Introduction of the Tetraazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The tetraazolyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
  • N-[2-(4-Methylphenoxy)ethyl]benzamide
  • N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H21N5O3/c1-13-4-9-17(18(14(13)2)24-12-21-22-23-24)19(25)20-10-11-27-16-7-5-15(26-3)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,20,25)

InChI Key

WUIARPSZRRWVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC)N3C=NN=N3)C

Origin of Product

United States

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